Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of Peptide Synthesis .
Comprehensive and Detailed Summary of the Application: IIDQ, when supported on polystyrene (PS-IIDQ), serves as an efficient amide coupling reagent . It is used to couple carboxylic acids to amines, yielding good results and high purity .
Detailed Description of the Methods of Application or Experimental Procedures: The treatment of a carboxylic acid with IIDQ-polystyrene (IIDQ-PS) in DCM or MeCN rapidly generates in situ the corresponding isobutoxycarbonyl mixed anhydride . Attack by nucleophiles preferentially takes place at the less hindered and more electrophilic carbonyl of the carboxylic acid moiety, releasing only volatile carbon dioxide and isobutanol as by-products . If the reaction is carried out in the presence of an amine, amide bond formation occurs concurrently with the generation of the anhydride .
Thorough Summary of the Results or Outcomes Obtained: The use of IIDQ-PS as a coupling reagent results in good yields and high purity . Importantly, the order of addition of the amine, acid, or coupling agent makes no difference to the efficiency of the coupling reaction . The reagent can be readily regenerated . In a comparative study, IIDQ-PS was found to give higher yields and greater purities than HATU, EDC-PS, or DCC-PS .
The structure of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate features a quinoline core, a heterocyclic aromatic ring system containing nitrogen. Attached to the quinoline ring at the C2 position is an isobutyloxy group (CH2CH(CH3)2-O-). Another isobutyl group (CH2CH(CH3)2-) is linked via a carboxylate group (COO-) to the C1 position of the quinoline ring, with the hydrogen denoting the enolic form (1(2H)) [, ]. This structure suggests potential for various interactions due to the aromatic ring and functional groups.
Some physical properties are available for Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate:
There is no current information available on the specific mechanism of action of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate in scientific literature.
Irritant